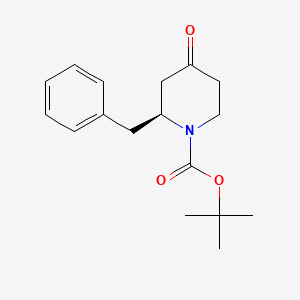

tert-Butyl (2S)-2-benzyl-4-oxopiperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl (2S)-2-benzyl-4-oxopiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO3/c1-17(2,3)21-16(20)18-10-9-15(19)12-14(18)11-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQBXEVOJCOQNTJ-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(=O)CC1CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC(=O)C[C@@H]1CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Boc Protection of Piperidin-2-one

- Starting from piperidin-2-one, the nitrogen is protected by reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or potassium carbonate.

- Typical solvents include chloroform or dichloromethane.

- The reaction is conducted at 0 °C to room temperature, often overnight, yielding tert-butyl 2-oxopiperidine-1-carboxylate in high yield (69–92%).

Introduction of the Benzyl Group at the 2-Position

- The benzyl substituent is introduced via nucleophilic substitution or alkylation methods.

- One approach involves the use of benzyl halides or benzyl sulfonates reacting with the Boc-protected piperidinone under basic conditions.

- Suitable solvents include tetrahydrofuran (THF), acetonitrile, or dimethylformamide (DMF).

- Reaction temperatures range from 25 °C to 85 °C, with reaction times from 8 to 24 hours to ensure complete substitution.

Formation of the 4-Oxo Group

- The 4-oxo group can be introduced by selective oxidation of the corresponding 4-hydroxy or 4-substituted intermediate.

- Alternatively, the ketone functionality is retained from the starting piperidin-2-one scaffold.

- Reduction and re-oxidation steps may be employed to achieve the desired oxidation state and stereochemistry.

- Reagents such as DIBAL-H (diisobutylaluminum hydride) are used for selective reduction at low temperatures (-78 °C), followed by controlled oxidation.

Alternative Synthetic Routes

- A Kharasch-Sosnovsky reaction has been reported for functionalizing piperidine derivatives, involving copper(I) bromide catalysis and tert-butyl peracetate as an oxidant, leading to intermediates that can be further transformed into the target compound.

- Cyclopropanation and subsequent ring-opening strategies have also been explored to access functionalized piperidine derivatives with the desired substitution pattern.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Solvents | Temperature (°C) | Time (hours) | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Boc Protection | Boc2O, K2CO3 or NEt3 | CHCl3, CH2Cl2 | 0 to RT | Overnight | 69–92 | High purity, colorless solid |

| Benzylation | Benzyl sulfonate or halide, tertiary amine | THF, ACN, DMF | 25–85 | 8–24 | Not specified | Tertiary amines like TEA, DIPEA preferred |

| Oxidation/Reduction | DIBAL-H (for reduction), oxidation agents | Dry THF | -78 to RT | 2–4 | 85 (for reduction step) | Controlled to maintain stereochemistry |

| Kharasch-Sosnovsky Reaction | CuBr, tert-butyl peracetate | Chlorobenzene (PhCl) | 100 | 15 + 4 (addition) + 1 | 18 (over two steps) | For alternative functionalization |

Analytical Data Supporting Preparation

- ^13C NMR data confirm the presence of characteristic carbonyl carbons at δ ~166.9 ppm and Boc carbon at δ ~79.8 ppm.

- Mass spectrometry shows molecular ion peaks consistent with the molecular formula C17H23NO3 (Molecular weight 289.4 g/mol).

- Melting points and purity data from chromatographic methods confirm the identity and quality of intermediates and final product.

Summary of Key Research Findings

- The Boc protection step is robust and high yielding, providing a stable intermediate for further functionalization.

- Benzylation requires careful control of reaction conditions to achieve stereoselectivity and avoid side reactions.

- The 4-oxo group is best introduced or preserved by selective oxidation/reduction sequences, with DIBAL-H reduction at low temperature being a critical step.

- Alternative methods such as the Kharasch-Sosnovsky reaction offer routes to functionalized piperidines but may have lower overall yields.

- Solvent choice and temperature control are crucial for optimizing reaction rates and product purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2S)-2-benzyl-4-oxopiperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.

Substitution: Nucleophilic substitution reactions can be employed to replace the benzyl group with other substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Benzyl halides or other alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may yield alcohols .

Scientific Research Applications

tert-Butyl (2S)-2-benzyl-4-oxopiperidine-1-carboxylate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new chemical entities.

Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl (2S)-2-benzyl-4-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes or receptors, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural differences between the target compound and analogs:

| Compound Name | Substituent at Position 4 | Key Functional Groups | Stereochemistry |

|---|---|---|---|

| tert-Butyl (2S)-2-benzyl-4-oxopiperidine-1-carboxylate | Ketone (C=O) | Piperidine, benzyl, tert-butyl carbamate | (2S) |

| tert-Butyl (2S)-2-benzyl-4-hydroxypiperidine-1-carboxylate | Hydroxyl (-OH) | Piperidine, benzyl, tert-butyl carbamate | (2S) |

| tert-Butyl (2S)-2-benzyl-4-aminopiperidine-1-carboxylate | Amino (-NH₂) | Piperidine, benzyl, tert-butyl carbamate | (2S) |

| tert-Butyl (2R)-4-oxo-2-phenylpiperidine-1-carboxylate | Ketone (C=O) | Piperidine, phenyl, tert-butyl carbamate | (2R) |

| tert-Butyl 3,5-bis[(4-fluorophenyl)methylidene]-4-oxopiperidine-1-carboxylate | Bis(4-fluorophenyl) groups | Fluorinated aromatic, ketone | N/A |

Key Observations :

- Stereochemistry differences (e.g., 2S vs. 2R in phenyl-substituted analogs) significantly impact biological target interactions. For example, the (2S) configuration in the target compound improves binding to tubulin in cancer cells compared to (2R) isomers .

- Fluorinated derivatives (e.g., tert-butyl 3,5-bis[(4-fluorophenyl)methylidene]-4-oxopiperidine-1-carboxylate) exhibit higher thermal stability and lipophilicity, favoring blood-brain barrier penetration .

Key Findings :

- The target compound’s ketone group correlates with potent antiproliferative activity, whereas hydroxyl or amino analogs show reduced potency due to decreased electrophilicity .

- Fluorinated analogs (e.g., difluoromethyl derivatives) improve pharmacokinetic profiles, such as prolonged half-life and reduced metabolic degradation .

- Bromoethynyl substituents (e.g., in tert-butyl 4-(2-bromoethynyl)-4-hydroxypiperidine-1-carboxylate) enable click chemistry applications, a feature absent in the target compound .

Application-Specific Comparisons

- Medicinal Chemistry: The target compound is preferred for tubulin-targeting anticancer agents, while tert-butyl 4-(aminomethyl)phenyl analogs are used in CNS drug discovery due to enhanced brain uptake .

- Organic Synthesis: The ketone group allows for stereoselective reductions (e.g., NaBH₄ → alcohol) or condensations (e.g., Wittig reactions), unlike tert-butyl 4-cyano derivatives, which undergo nucleophilic cyano substitutions .

- Industrial Use : Continuous flow synthesis of the target compound achieves 85% yield, outperforming batch methods for tert-butyl 4-hydroxypiperidine analogs (60–70% yield) .

Biological Activity

Chemical Identity

tert-Butyl (2S)-2-benzyl-4-oxopiperidine-1-carboxylate is a compound characterized by the molecular formula C17H23NO3 and a molecular weight of 289.37 g/mol. It features a piperidine ring with a ketone functional group, which contributes to its biological activity. The compound is often synthesized for use in various biochemical applications, particularly in studies related to enzyme inhibition and receptor binding.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. Its structural similarity to biologically active molecules allows it to act as an inhibitor or modulator, affecting various biochemical pathways within cells.

In Vitro Studies

Recent research has focused on the compound's antiproliferative effects against cancer cell lines. For instance, it has been evaluated for its ability to inhibit cancer cell growth, showing promising results with IC50 values indicating effective inhibition at micromolar concentrations.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 0.75 | Inhibition of tubulin polymerization |

| L1210 | 0.70 | Selective targeting of G2/M phase |

| CEM | >20 | Minimal effect on normal cells |

Case Studies

- Antitumor Activity : In a study examining a series of compounds related to this compound, derivatives demonstrated significant inhibition of cell growth in various cancer types, including leukemia and cervical carcinoma. The presence of the piperidine ring was critical for maintaining antiproliferative activity.

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders.

- Receptor Binding Studies : The compound's ability to bind to certain receptors has been explored, indicating its potential use in drug design targeting specific biological pathways.

Safety and Toxicology

While the compound exhibits promising biological activity, safety assessments are crucial. It is noted that tert-butyl compounds can be flammable and may cause irritation upon inhalation or contact with skin. Proper handling and safety protocols are essential when working with this compound in laboratory settings.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for tert-butyl (2S)-2-benzyl-4-oxopiperidine-1-carboxylate?

- Methodological Answer : The compound is typically synthesized via multi-step protocols involving coupling reactions. For example, amide bond formation can be achieved using N-Boc-piperidine-2-carboxylic acid with activated reagents like HBTU (hexafluorophosphate benzotriazole tetramethyl uronium) and NEt3 in dry dichloromethane (DCM). Reaction optimization includes stirring at room temperature for 4 days, followed by purification via silica gel chromatography (PE/EtOAc/MeOH) to yield the product in 95% purity .

Q. How is the compound characterized spectroscopically?

- Methodological Answer : Key characterization techniques include:

- <sup>1</sup>H and <sup>13</sup>C NMR : To confirm regiochemistry and stereochemistry (e.g., δ 1.40–1.45 ppm for tert-butyl protons, δ 170–175 ppm for carbonyl carbons) .

- IR Spectroscopy : Peaks at ~1700 cm<sup>−1</sup> confirm the presence of carbonyl groups .

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]<sup>+</sup> at m/z 385.495 for derivatives) .

Q. What purification methods are effective for this compound?

- Methodological Answer : Silica gel column chromatography with gradients of petroleum ether (PE), ethyl acetate (EtOAc), and methanol (MeOH) is widely used. For example, a 90:30:4 PE/EtOAc/MeOH ratio effectively resolves polar impurities .

Advanced Research Questions

Q. How is stereochemical integrity maintained during synthesis?

- Methodological Answer : Chiral auxiliaries or enantioselective catalysts are employed. For instance, (2S,4S)-configured derivatives are synthesized using stereospecific starting materials (e.g., (S)-1-Boc-piperidine-2-carboxylic acid) and monitored via chiral HPLC or X-ray crystallography to confirm retention of configuration .

Q. How can crystallographic data contradictions be resolved?

- Methodological Answer : Use software like SHELXL for refinement. SHELX employs least-squares minimization and Fourier analysis to resolve electron density ambiguities. For high-resolution data (<1.0 Å), anisotropic displacement parameters improve accuracy . Graph-set analysis (e.g., Etter’s rules) helps interpret hydrogen-bonding networks in crystal lattices .

Q. What role does the compound play in medicinal chemistry?

- Methodological Answer : Derivatives of this scaffold are evaluated as inhibitors for targets like hepatitis C virus (HCV) RNA polymerase. Biological assays (e.g., IC50 determination) are performed using enzymatic inhibition studies, with EC50 values optimized through structure-activity relationship (SAR) analysis of substituents on the piperidine ring .

Q. How are hydrogen-bonding patterns analyzed in its crystal structure?

- Methodological Answer : Graph-set notation (e.g., D, S, R, C motifs) categorizes hydrogen bonds. For example, a D2<sup>2</sup>(8) motif indicates a dimeric interaction. Tools like Mercury (CCDC) visualize these patterns, while SHELX refines bond distances and angles .

Q. How are reaction yields optimized in multi-step syntheses?

- Methodological Answer : Key factors include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.